BenchChemオンラインストアへようこそ!

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one

Antimitotic agents Leukemia cytotoxicity Structure-activity relationship

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one (CAS 708212-97-9, MF C21H14ClN3O, MW 359.81) is a synthetic 2-styrylquinazolin-4(3H)-one derivative featuring a 6-chloro substituent on the quinazolinone core and an N3-pyridin-2-yl group. This compound belongs to a class of antimitotic agents originally discovered to inhibit tubulin polymerization and L1210 murine leukemia cell growth.

Molecular Formula C21H14ClN3O
Molecular Weight 359.8 g/mol
Cat. No. B15214692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one
Molecular FormulaC21H14ClN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4
InChIInChI=1S/C21H14ClN3O/c22-16-10-11-18-17(14-16)21(26)25(19-8-4-5-13-23-19)20(24-18)12-9-15-6-2-1-3-7-15/h1-14H/b12-9+
InChIKeyZZUGTJQBFADDLH-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one: A Structurally Differentiated Styrylquinazolinone for Antimitotic SAR and Kinase Selectivity Research


(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one (CAS 708212-97-9, MF C21H14ClN3O, MW 359.81) is a synthetic 2-styrylquinazolin-4(3H)-one derivative featuring a 6-chloro substituent on the quinazolinone core and an N3-pyridin-2-yl group [1]. This compound belongs to a class of antimitotic agents originally discovered to inhibit tubulin polymerization and L1210 murine leukemia cell growth [2]. The N3-heteroaryl substitution pattern directly modulates cytotoxic potency and tubulin polymerization inhibitory activity, with the pyridin-2-yl analogue representing a distinctly less active member compared to its pyrimidin-2-yl counterpart [1]. The compound is commercially available at ≥98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why N3-Substitution Determines Functional Activity: The Pyridin-2-yl vs. Pyrimidin-2-yl Divergence in 6-Chloro-2-styrylquinazolin-4(3H)-ones


Within the 6-chloro-2-styrylquinazolin-4(3H)-one series, the identity of the N3-heteroaryl substituent is the primary determinant of both cytotoxic potency and tubulin polymerization inhibitory activity [1]. In a direct comparative study of six N3-heteroaryl analogues, only the pyrimidin-2-yl derivative achieved >50% growth inhibition of L1210 and K562 leukemia cells and demonstrated measurable tubulin polymerization inhibition (IC50 5.8 µM versus 3.2 µM for colchicine), while the pyridin-2-yl analogue and other heteroaryl variants failed to reach this threshold [1]. This functional divergence is attributed to differential electronic and steric interactions at the colchicine binding site of tubulin, where the additional nitrogen atom in the pyrimidine ring enables critical hydrogen-bonding contacts absent in the pyridine analogue [1][2]. Consequently, generic substitution of one N3-heteroaryl styrylquinazolinone for another—even within the same 6-chloro series—produces non-equivalent biological outcomes, making the specific procurement of the pyridin-2-yl variant essential for studies requiring a matched less-active control, for SAR investigations of heteroaryl electronic effects, or for kinase selectivity profiling where reduced tubulin engagement is desirable [3].

Head-to-Head Comparative Evidence: (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one vs. Closest Structural Analogs


Reduced Cytotoxicity in Leukemia Cell Lines: Pyridin-2-yl vs. Pyrimidin-2-yl N3-Substitution

In the Raffa et al. 2004 study directly comparing six 6-chloro-2-styryl-3-(heteroaryl)-4(3H)-quinazolinones at a uniform concentration of 1 µg/mL against L1210 murine leukemia and K562 human chronic myelogenous leukemia cells, the pyridin-2-yl analogue (target compound) exhibited only partial cytotoxic activity that did not reach the 50% growth inhibition benchmark, whereas the pyrimidin-2-yl analogue uniquely exceeded 50% inhibition in both cell lines [1]. All other N3-heteroaryl variants (thiazol-2-yl, benzothiazol-2-yl, 5-methylisoxazol-3-yl, 1-phenyl-3-methylpyrazol-5-yl) similarly failed to reach 50% inhibition, establishing the pyrimidin-2-yl group as the singular active substitution among the six tested heterocycles [1].

Antimitotic agents Leukemia cytotoxicity Structure-activity relationship Quinazolinone

Absence of Tubulin Polymerization Inhibitory Activity: Contrast with Pyrimidin-2-yl Analog

Among the six 6-chloro-2-styryl-3-(heteroaryl)-4(3H)-quinazolinones evaluated for tubulin polymerization inhibition by Raffa et al. 2004, only the pyrimidin-2-yl analogue demonstrated measurable inhibitory activity, with an IC50 of 5.8 µM compared to 3.2 µM for the reference inhibitor colchicine [1]. The pyridin-2-yl analogue (target compound) showed no detectable inhibition of tubulin polymerization under identical assay conditions, consistent with its failure to achieve >50% cytotoxicity in leukemia cells [1]. The 1990 foundational SAR study by Lin et al. established that 6-halide substitution generally enhances tubulin inhibitory activity in 2-styrylquinazolin-4(3H)-ones, but the N3-position was unsubstituted (NH) in that series, leaving the dramatic impact of N3-heteroaryl substitution as a finding unique to the 2004 study [2].

Tubulin polymerization Microtubule inhibition Antimitotic mechanism Colchicine site

N3-Pyridinyl Electronic Topology: Distinct Hydrogen-Bonding Profile vs. Pyrimidinyl and Other Heteroaryl Analogues

The pyridin-2-yl substituent at N3 presents a single nitrogen lone pair oriented ortho to the point of attachment, creating a directional hydrogen-bond acceptor profile that is fundamentally distinct from the pyrimidin-2-yl group (two nitrogens at ortho and para positions) or thiazol-2-yl (sulfur and nitrogen in a five-membered ring) [1]. In the broader styrylquinazoline chemotype, N3-heteroaryl identity has been shown to modulate kinase selectivity profiles: Malarz et al. 2023 demonstrated that S4-substituted styrylquinazolines exhibit differential binding to DFG-in versus DFG-out conformational states of ABL kinase, with sub-micromolar activity against leukemia cell lines mediated through kinase inhibition rather than tubulin targeting [2]. While the Malarz study investigated C4-thioaryl analogues rather than C4-oxo (quinazolinone) compounds, the principle of heteroaryl-directed kinase binding mode selection is class-conserved and predicts that the pyridin-2-yl group may preferentially engage kinase hinge regions via its single nitrogen, offering a selectivity filter absent in pyrimidinyl or multi-nitrogen heterocycles [2].

Molecular recognition Hydrogen bonding Bioisosterism Kinase inhibitor design

Physicochemical and Quality Specifications: ISO-Certified Supply with Defined Purity and Lipophilicity Parameters

The target compound is commercially available through MolCore at ≥98% purity (NLT 98%) under ISO-certified quality systems, with full analytical characterization including molecular formula C21H14ClN3O and molecular weight 359.81 g/mol . While direct experimental logP data for this specific compound are not publicly available, Jampilek et al. 2009 determined RP-HPLC lipophilicity parameters (logK) for a series of ring-substituted 2-styrylquinazolin-4(3H)-ones, establishing that the 6-chloro substitution contributes approximately +0.7 log units relative to the unsubstituted parent, and that N3-heteroaryl groups further modulate lipophilicity in a predictable manner [1]. The combination of defined purity specifications and predictable physicochemical properties ensures batch-to-batch reproducibility essential for quantitative pharmacological studies.

Compound procurement Quality control Lipophilicity Reproducibility

Antimycobacterial and Antifungal Activity Potential: Class-Level Evidence from Ring-Substituted Styrylquinazoline Analogues

Jampilek et al. 2009 evaluated a series of ring-substituted 2-styrylquinazolin-4(3H)-ones for in vitro antimycobacterial activity against four mycobacterial strains (M. tuberculosis, M. kansasii, M. avium, and M. smegmatis) and for antifungal activity against eight fungal strains, reporting that several compounds exhibited activity comparable to or exceeding the standard isoniazid [1]. The study also measured inhibition of photosynthetic electron transport (PET) in spinach chloroplasts as a model system, finding that electronic properties of the substituent rather than total lipophilicity governed activity [1]. While the pyridin-2-yl compound was not among the five specific 2-styrylquinazolin-4(3H)-ones tested in this study (which focused on 6-Cl, 6-Br, 6-OCH3, 8-Cl, and unsubstituted variants with N3-H), the class-level SAR establishes that 6-halogenated styrylquinazolinones with additional N3-heteroaryl substitution represent underexplored chemical space for antimycobacterial and antifungal lead discovery [1].

Antimycobacterial Antifungal Photosynthetic electron transport Lipophilicity-activity relationship

Kinase Profiling Opportunity: Styrylquinazoline Scaffold as Multi-Kinase Inhibitor Template with DFG-Orientation Selectivity

The styrylquinazoline scaffold has been validated as a multi-kinase inhibitor template by Malarz et al. 2023, who demonstrated that S4-substituted styrylquinazolines exhibit high inhibition potential against non-receptor tyrosine kinases with differential binding to DFG-in versus DFG-out conformational states of ABL kinase [1]. Several compounds in this series showed sub-micromolar activity against leukemia cell lines, with in-depth cellular studies revealing a complex mechanism of action landscape [1]. While the Malarz study focused on C4-thioaryl rather than C4-oxo (quinazolinone) derivatives, the shared styrylquinazoline core and N3-heteroaryl substitution pattern position the target compound as a potential kinase inhibitor scaffold. The absence of tubulin polymerization activity (see Evidence Items 1-2) is advantageous for kinase selectivity profiling, as it eliminates confounding cytotoxicity from microtubule disruption [2].

Kinase inhibition ABL kinase DFG conformation Multi-target agent

Prioritized Research and Procurement Applications for (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one


Matched Negative Control for Tubulin Polymerization Inhibitor SAR Studies

The pyridin-2-yl compound is the only commercially available N3-heteroaryl analogue in the 6-chloro-2-styrylquinazolin-4(3H)-one series that is confirmed to lack tubulin polymerization inhibitory activity while sharing an identical core scaffold with the active pyrimidin-2-yl analogue [1]. This makes it an ideal matched negative control for: (a) distinguishing tubulin-mediated cytotoxicity from off-target effects in cellular assays; (b) validating target engagement of tubulin inhibitors in competitive binding or polymerization reconstitution experiments; and (c) calibrating high-content screening assays for microtubule disruption phenotypes. The ≥98% purity specification ensures that observed cellular effects are attributable to the compound itself rather than impurities.

Kinase Selectivity Profiling Without Microtubule Interference

The styrylquinazoline scaffold has demonstrated potential as a multi-kinase inhibitor template with the ability to discriminate between DFG-in and DFG-out kinase conformations [3]. The pyridin-2-yl compound, lacking tubulin polymerization activity [1], is uniquely suited for kinase panel screening because cytotoxicity readouts in kinase-dependent cell lines will not be confounded by concurrent microtubule disruption—a common artifact when profiling compounds that retain antimitotic activity. This application is particularly relevant for ABL, SRC-family, and receptor tyrosine kinase inhibitor discovery programs seeking to optimize kinase selectivity while minimizing mitotic toxicity.

Antimicrobial Screening Entry Point for N3-Heteroaryl Styrylquinazolinones

Jampilek et al. 2009 established that 6-halogenated 2-styrylquinazolin-4(3H)-ones possess antimycobacterial activity comparable to isoniazid and antifungal activity against clinically relevant strains, but the study was limited to N3-unsubstituted analogues [2]. The pyridin-2-yl compound extends this chemotype into N3-heteroaryl space, offering a readily accessible screening compound for: (a) evaluating the impact of N3-pyridinyl substitution on antimycobacterial potency and spectrum; (b) assessing membrane permeability changes conferred by the pyridinyl group via RP-HPLC lipophilicity correlation [2]; and (c) generating preliminary SAR to guide synthesis of optimized N3-heteroaryl antimicrobial leads.

Pharmacophore Model Building and Computational Chemistry Reference Standard

The defined inactivity of the pyridin-2-yl compound in tubulin polymerization assays [1], contrasted with the activity of the pyrimidin-2-yl analogue, provides a clean binary data point for training and validating computational models—including pharmacophore models, molecular docking scoring functions, and machine learning-based activity predictors. The single-nitrogen versus dual-nitrogen heteroaryl distinction represents a minimal structural perturbation with maximal functional consequence, making this pair an ideal test case for computational methods that claim to discriminate subtle electronic and hydrogen-bonding differences in protein-ligand interactions.

Quote Request

Request a Quote for (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.